molecular formula C13H20N6OS B6533549 2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N,N-bis(propan-2-yl)acetamide CAS No. 1060203-06-6

2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N,N-bis(propan-2-yl)acetamide

Cat. No. B6533549
CAS RN: 1060203-06-6
M. Wt: 308.41 g/mol
InChI Key: QPRKQHXQASTQBQ-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,3-triazoles, which are nitrogen-containing heterocyclic compounds . These compounds have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .


Molecular Structure Analysis

1,2,3-Triazoles have numerous useful properties like high chemical stability (usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature), aromatic character, strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available in the literature, 1,2,3-triazoles in general are known for their versatility in chemical reactions .


Physical And Chemical Properties Analysis

1,2,3-Triazoles are known for their high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . They also have a strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .

Scientific Research Applications

properties

IUPAC Name

2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6OS/c1-8(2)19(9(3)4)10(20)6-21-13-11-12(14-7-15-13)18(5)17-16-11/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRKQHXQASTQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CSC1=NC=NC2=C1N=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diisopropyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

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